Boc-N-Me-D-allo-Ile-OH (CAS 53462-50-3) is a highly specialized, orthogonally protected, non-proteinogenic amino acid building block. It features a tert-butoxycarbonyl (Boc) protecting group, N-alpha methylation, and the specific D-allo stereochemical configuration (2R, 3S). In industrial and advanced academic procurement, it is primarily sourced for the total synthesis of complex marine cyanobacterial depsipeptides and conformationally restricted peptide therapeutics. The N-methyl group enhances lipophilicity and proteolytic resistance, while the D-allo configuration dictates precise backbone folding necessary for target binding. Crucially for procurement, the Boc protecting group is specifically selected over Fmoc alternatives to enable acid-catalyzed deprotection, which is a mandatory process requirement for maintaining the integrity of base-sensitive ester linkages in depsipeptide macrocycles [1].
Substituting Boc-N-Me-D-allo-Ile-OH with generic L-isoleucine, unmethylated D-allo-isoleucine, or its Fmoc-protected counterpart results in catastrophic synthesis or functional failures. Replacing the D-allo stereocenter with L- or standard D-configurations disrupts the highly specific spatial orientation required for target binding, rendering the resulting natural product analogs biologically inactive. Omitting the N-methyl group restores a hydrogen bond donor, which alters the cis/trans amide equilibrium and drastically reduces the proteolytic stability of the final formulation. Furthermore, attempting to use Fmoc-N-Me-D-allo-Ile-OH as a substitute in depsipeptide synthesis exposes the growing peptide chain to repeated basic deprotection cycles (e.g., 20% piperidine); this frequently triggers diketopiperazine (DKP) formation or base-catalyzed ester hydrolysis, effectively destroying the depsipeptide core before synthesis is complete [1].
In the synthesis of complex cyclic depsipeptides, the choice of N-alpha protection is critical due to the base lability of ester linkages. Utilizing Boc-N-Me-D-allo-Ile-OH allows for N-terminal deprotection using acidic conditions (e.g., 50% TFA in DCM), which quantitatively preserves the depsipeptide ester bonds. In contrast, substituting with Fmoc-N-Me-D-allo-Ile-OH requires basic deprotection (e.g., 20% piperidine or DBU), which has been documented to cause severe side reactions, including complete α,β-elimination or diketopiperazine (DKP) formation at the ester junction, reducing the yield of the intact depsipeptide core to near zero [1].
| Evidence Dimension | Depsipeptide ester bond stability during N-terminal deprotection |
| Target Compound Data | Quantitative preservation of ester bonds via acidic deprotection (TFA) |
| Comparator Or Baseline | Fmoc-N-Me-D-allo-Ile-OH (Basic deprotection via piperidine) |
| Quantified Difference | High yield of intact core (Boc) vs. high risk of complete degradation or DKP formation (Fmoc) |
| Conditions | Solid-phase or solution-phase depsipeptide elongation |
Buyers synthesizing base-sensitive macrocycles must procure the Boc-protected variant to avoid catastrophic cleavage of the depsipeptide backbone during chain elongation.
The exact D-allo configuration is an absolute requirement for the biological activity of several marine cyanobacterial metabolites, such as Wenchangamide A and Caldoramide. Chiral HPLC and Marfey's analysis confirm that natural isolates exclusively contain the N-Me-D-allo-Ile residue. Synthetic substitution with Boc-N-Me-L-Ile-OH alters the side-chain vector, disrupting the hydrophobic binding interface and leading to a loss of the characteristic sub-nanomolar to low-micromolar apoptotic or cytotoxic activity observed in the native structures [1].
| Evidence Dimension | Retention of target biological activity (e.g., cytotoxicity/apoptosis) |
| Target Compound Data | Maintenance of native low-micromolar IC50 |
| Comparator Or Baseline | Boc-N-Me-L-Ile-OH (L-isomer substitution) |
| Quantified Difference | Active binding conformation (D-allo) vs. loss of specific binding and bioactivity (L-isomer) |
| Conditions | Structure-activity relationship (SAR) profiling of synthetic cyanobacterial depsipeptides |
Procurement of the exact D-allo stereoisomer is non-negotiable for researchers aiming to replicate or optimize the specific pharmacological profiles of marine natural products.
The N-methylation provided by Boc-N-Me-D-allo-Ile-OH is a critical structural modification for enhancing the pharmacokinetic viability of peptide drugs. Compared to the unmethylated baseline (Boc-D-allo-Ile-OH), the incorporation of the N-methyl group eliminates a hydrogen bond donor and sterically hinders protease access to the amide bond. This modification significantly extends the serum half-life of the resulting peptide, shifting the degradation profile from minutes to hours or days, while simultaneously increasing lipophilicity for improved membrane permeability [1].
| Evidence Dimension | Peptide serum half-life and proteolytic resistance |
| Target Compound Data | Exponential increase in proteolytic half-life (hours/days) |
| Comparator Or Baseline | Boc-D-allo-Ile-OH (Unmethylated) |
| Quantified Difference | Proteolytically stable (N-methylated) vs. rapid enzymatic degradation (Unmethylated) |
| Conditions | In vitro serum stability assays of synthetic peptides |
For therapeutic peptide formulation, buyers must select the N-methylated building block to ensure the final drug candidate survives enzymatic degradation in vivo.
Directly utilizing the Boc-protection strategy to assemble base-sensitive natural products like Wenchangamide A, Caldoramide, and Desmethoxymajusculamide C without degrading the ester backbone during standard elongation cycles [1].
Leveraging the N-methylation to force specific cis/trans amide geometries, creating highly rigid, proteolytically stable peptide drug candidates that require extended serum half-lives[1].
Using the precise D-allo stereocenter as a highly specific structural control when mapping the hydrophobic binding pockets of novel anti-cancer or anti-plasmodial targets, ensuring accurate replication of natural binding affinities [1].